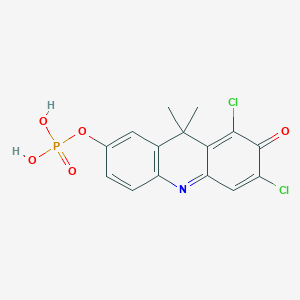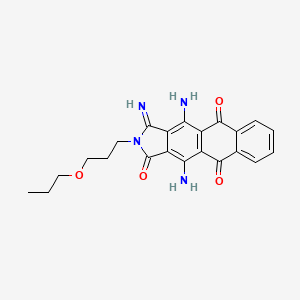![molecular formula C21H33NO2 B13419141 (3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Himbeline is a natural product compound known for its antiplasmodial activity. It is derived from natural sources and has shown potential in various scientific research applications, particularly in the field of drug discovery for malaria treatment .
Métodos De Preparación
The synthesis of himbeline involves complex organic reactions. One of the synthetic routes includes an intramolecular Diels-Alder reaction of an appropriately substituted tetraene derivative, which bears the entire latent carbon framework and functional group substitution of himbacine. This reaction produces an advanced tricyclic intermediate, which is then converted to himbeline .
Análisis De Reacciones Químicas
Himbeline undergoes several types of chemical reactions, including:
Oxidation: Himbeline can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert himbeline into its reduced forms.
Substitution: Himbeline can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Himbeline has been extensively studied for its antiplasmodial activity. It has shown significant potential in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. Himbeline’s slow-action activity makes it a promising candidate for malaria prevention and treatment. Additionally, it has been found to be effective against multi-drug resistant lines of Plasmodium falciparum, making it a valuable compound in the fight against drug-resistant malaria .
Mecanismo De Acción
The mechanism of action of himbeline involves inhibiting the growth of Plasmodium falciparum parasites. It has been observed that himbeline inhibits trophozoite stage parasites faster than ring stages, indicating that its action against parasites occurs within the first asexual intraerythrocytic developmental cycle. The inhibitory effect is observed in the second cycle, suggesting a unique mode of action distinct from fast-acting treatment drugs .
Comparación Con Compuestos Similares
Himbeline is often compared with other natural product compounds like alstonine. Both compounds have shown significant antiplasmodial activity, but himbeline has demonstrated a higher selectivity index and better activity against multi-drug resistant lines of Plasmodium falciparum. This makes himbeline a more promising candidate for further drug development. Similar compounds include alstonine, which also exhibits antiplasmodial activity but with different potency and selectivity profiles .
Propiedades
Fórmula molecular |
C21H33NO2 |
|---|---|
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C21H33NO2/c1-13-6-5-8-16(22-13)10-11-18-17-9-4-3-7-15(17)12-19-20(18)14(2)24-21(19)23/h10-11,13-20,22H,3-9,12H2,1-2H3/b11-10+/t13-,14-,15+,16+,17-,18+,19-,20+/m0/s1 |
Clave InChI |
GEQKTSPOTKEYOG-XZAICMRMSA-N |
SMILES isomérico |
C[C@H]1CCC[C@@H](N1)/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2[C@@H](OC4=O)C |
SMILES canónico |
CC1CCCC(N1)C=CC2C3CCCCC3CC4C2C(OC4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


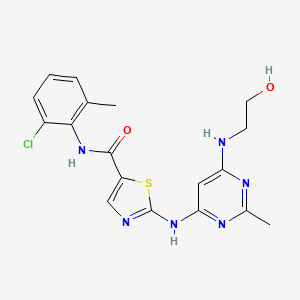
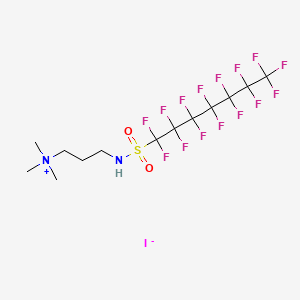
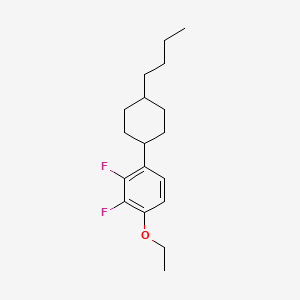

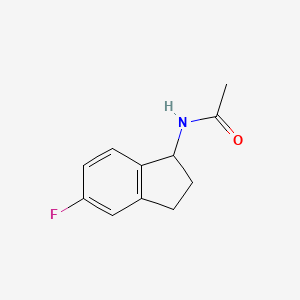
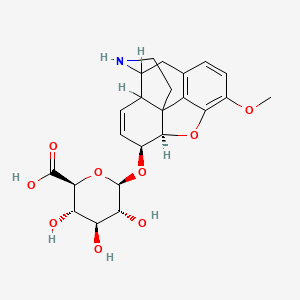
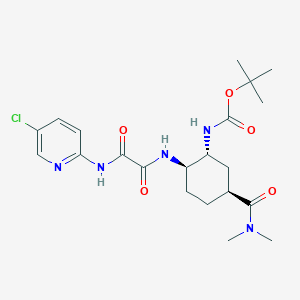

![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
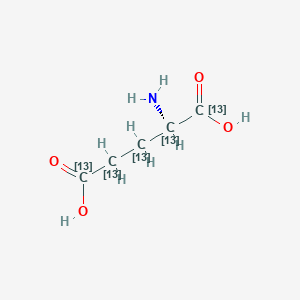
![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)

